1H NMR and 13C NMR spectra reference for 3'-Carboethoxy-2,2-dimethylbutyrophenone
1H NMR and 13C NMR spectra reference for 3'-Carboethoxy-2,2-dimethylbutyrophenone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3'-Carboethoxy-2,2-dimethylbutyrophenone
For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of organic compounds. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3'-Carboethoxy-2,2-dimethylbutyrophenone, a molecule featuring a substituted aromatic ring and sterically hindered ketone and ester functionalities.
Molecular Structure and Functional Group Analysis
Before delving into the spectral analysis, it is crucial to examine the structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone. The molecule consists of a central benzene ring substituted at the 1' and 3' positions. A pivaloyl group (2,2-dimethylpropanoyl) is attached to the 1' position, and a carboethoxy group (ethyl ester) is at the 3' position. This arrangement dictates the electronic environment of each proton and carbon atom, which in turn governs their respective chemical shifts in the NMR spectra.
Caption: Molecular structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3'-Carboethoxy-2,2-dimethylbutyrophenone is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons of the ester, and the tert-butyl protons of the pivaloyl group. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~8.2-8.0 | multiplet | 2H | Protons ortho to carbonyl groups |
| Ar-H | ~7.6-7.4 | multiplet | 2H | Protons meta to carbonyl groups |
| -OCH₂CH₃ | ~4.4 | quartet | 2H | Methylene protons of ethyl group |
| -OCH₂CH₃ | ~1.4 | triplet | 3H | Methyl protons of ethyl group |
| -C(CH₃)₃ | ~1.3 | singlet | 9H | tert-Butyl protons |
The aromatic region will likely show complex multiplets due to the meta-substitution pattern. The protons ortho to the two electron-withdrawing carbonyl groups are expected to be the most deshielded and appear at the lowest field. The ethyl group will present a characteristic quartet for the methylene protons (adjacent to three methyl protons and an oxygen) and a triplet for the methyl protons (adjacent to two methylene protons). The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, a hallmark of the pivaloyl group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~205-195 | C=O (ketone) |
| ~170-165 | C=O (ester) |
| ~140-128 | Aromatic carbons |
| ~61 | -OCH₂CH₃ |
| ~44 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
| ~14 | -OCH₂CH₃ |
The carbonyl carbons of the ketone and ester will appear at the downfield end of the spectrum, with the ketone carbonyl typically at a slightly lower field than the ester carbonyl.[1] The aromatic carbons will resonate in the typical range of 125-150 ppm.[1] The quaternary carbons of the aromatic ring (attached to the substituents) will likely show weaker signals. The aliphatic carbons of the ethyl and tert-butyl groups will appear at the upfield end of the spectrum. The carbon of the methylene group in the ethyl ester is deshielded by the adjacent oxygen atom.[2]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, the following experimental procedure is recommended:
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Sample Preparation:
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Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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-
Instrument Setup and Data Acquisition:
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The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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For ¹H NMR, a standard pulse sequence (e.g., zg30) can be used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
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For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
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Caption: A generalized workflow for NMR data acquisition and analysis.
Structural Confirmation and Mechanistic Insights
The combined analysis of the ¹H and ¹³C NMR spectra will allow for the unambiguous confirmation of the structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be fully consistent with the proposed structure. Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the proton-proton and proton-carbon correlations, respectively.
The chemical shifts of the aromatic protons and carbons can also provide insights into the electronic effects of the pivaloyl and carboethoxy substituents. Both are electron-withdrawing groups, which leads to a general deshielding of the aromatic ring protons and carbons compared to unsubstituted benzene.
Conclusion
References
-
PubChem. Ethyl benzoate. [Link]
-
The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
-
SpectraBase. L-Phenylalanine, N-pivaloyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chegg.com. Solved Ethyl benzoate 'H NMR spectra abundance 60 0.9 0.8 | Chegg.com. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [Link]
-
Wiley-VCH 2008. Supporting Information. [Link]
-
Chemical Substance Information. 3'-CARBOETHOXY-2,2-DIMETHYLBUTYROPHENONE. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Spectra Problem #7 Solution. [Link]
-
PubChem. 2'-Carboethoxy-2,2-dimethylpropiophenone. [Link]
-
Organic Syntheses Procedure. (2s,3s)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane. [Link]
-
Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][6]diazepin-2-ylamino)benzoate. [Link]
-
Science Alert. Synthesis and Characterization of Some Chalcone Derivatives. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0233573). [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][6]diazepin-2-ylamino)benzoate. [Link]
-
The Pherobase. NMR Compounds - Sorted by Formula. [Link]
-
MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]
-
ResearchGate. 1 H NMR assignments of 3-hydroperoxy-2,3-dimethyl-1-butene. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of alkoxy derivatives with double-headed initiators for the preparation of poly(ε-caprolactone)-β-polyacrylonitrile (PCL-β-PAN) and poly( l-lactide). [Link]
-
Chegg.com. Solved The compound given is 3,3-dimethyl-2-butanone. | Chegg.com. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
